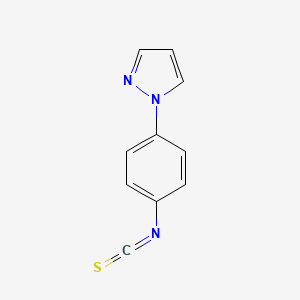

4-(1H-Pyrazol-1-yl)phenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-isothiocyanatophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAOJNMWLIFKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380114 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-96-3 |

Source

|

| Record name | 1-(4-Isothiocyanatophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate

An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate

In the landscape of modern drug discovery and chemical biology, the isothiocyanate moiety (–N=C=S) serves as a privileged electrophilic handle. Its controlled reactivity with nucleophiles, particularly the primary amines of lysine residues and N-terminal amino acids in proteins, makes it an invaluable tool for covalent labeling, target identification, and the development of covalent inhibitors. The 4-(1H-pyrazol-1-yl)phenyl scaffold combines this reactive functionality with a pharmaceutically significant heterocyclic motif. The pyrazole ring is a cornerstone in the design of numerous therapeutic agents, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and scalable route to this versatile chemical building block.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The isothiocyanate group is most reliably installed from a primary aromatic amine. This disconnection leads to the key precursor, 4-(1H-pyrazol-1-yl)aniline. This intermediate, in turn, can be constructed through the formation of the C-N bond between the pyrazole and aniline rings, a process that is most effectively achieved by first coupling pyrazole to a nitro-activated phenyl ring, followed by reduction.

This two-part strategy is advantageous due to the high efficiency of each transformation and the commercial availability of the starting materials.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Intermediate: 4-(1H-Pyrazol-1-yl)aniline

The synthesis of this crucial precursor is achieved in a robust two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

The first step involves the SNAr reaction between pyrazole and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The use of a base like potassium carbonate is essential to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion.

Experimental Protocol: 1-(4-Nitrophenyl)-1H-pyrazole

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~5 mL per gram of pyrazole), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the resulting suspension at room temperature for 20 minutes to ensure the formation of the pyrazolate salt.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 1-(4-nitrophenyl)-1H-pyrazole, which is typically of sufficient purity for the next step.

Step 2: Reduction to 4-(1H-Pyrazol-1-yl)aniline

The reduction of the nitro group to a primary amine is a classic and reliable transformation. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in acidic media is a highly effective and common laboratory-scale method that avoids the need for specialized high-pressure equipment.

Mechanism Insight: In the presence of concentrated HCl, SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in a stepwise process that ultimately, after acidic workup, yields the corresponding aniline hydrochloride salt. Subsequent basification liberates the free amine.

Experimental Protocol: 4-(1H-Pyrazol-1-yl)aniline

-

Suspend 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol (~10 mL per gram).

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with an ice bath.

-

After the addition is complete, heat the mixture to reflux (around 70-80 °C) for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. The tin salts will precipitate as white solids (tin hydroxides).

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)aniline as a solid, which can be purified by recrystallization or column chromatography if necessary.[1]

Part II: Synthesis of this compound

The conversion of the primary amine to the isothiocyanate is the final and critical step. While the classical approach uses the highly toxic and volatile thiophosgene[2][3][4], modern synthetic chemistry favors safer and more manageable alternatives. The most widely adopted contemporary method involves the reaction of the amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt, which is then decomposed in situ by a desulfurizing agent.[5][6][7] This one-pot procedure is efficient and avoids the handling of highly hazardous reagents.

Rationale for Method Selection: We will detail the carbon disulfide method using tosyl chloride (p-toluenesulfonyl chloride) as the desulfurizing agent. This combination is effective for a wide range of anilines, the reagents are readily available, and the byproducts are easily removed.[8]

Caption: Reaction mechanism for isothiocyanate synthesis via a dithiocarbamate intermediate.

Experimental Protocol: this compound

-

Dissolve 4-(1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) (~20 mL per gram of aniline) in a flask equipped with a magnetic stirrer.

-

Add triethylamine (Et₃N, 3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (CS₂, 1.5 eq) dropwise over 15 minutes. A precipitate of the dithiocarbamate salt may form.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of the same solvent dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the dithiocarbamate intermediate is fully consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[9][10]

Product Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₇N₃S |

| Molecular Weight | 201.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 97-98 °C[10] |

| IR (Infrared) | ~2100-2200 cm⁻¹ (strong, characteristic –N=C=S stretch) |

| ¹H NMR (CDCl₃) | Expect signals for the pyrazole protons (~6.5, ~7.7, ~7.9 ppm) and the para-substituted phenyl protons (~7.4, ~7.7 ppm). |

| ¹³C NMR (CDCl₃) | Expect a signal for the isothiocyanate carbon (~135-140 ppm) along with signals for the aromatic carbons. |

Safety and Handling Precautions

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature. All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.

-

Dichloromethane (DCM) / Chloroform (CHCl₃): Volatile and suspected carcinogens. Handle exclusively in a fume hood.

-

Tosyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

-

Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield of Isothiocyanate | Incomplete formation of the dithiocarbamate salt. | Ensure the amine is fully dissolved and use a sufficient excess of base (Et₃N) and CS₂. Allow adequate reaction time. |

| Inefficient desulfurization. | Ensure the tosyl chloride is of good quality. The reaction may require gentle heating or a longer reaction time. | |

| Formation of Thiourea Side Product | The intermediate dithiocarbamate salt reacts with unreacted starting amine. | Add the desulfurizing agent (TsCl) slowly at a low temperature (0 °C) to control the reaction rate and minimize this side reaction.[5] |

| Reaction Stalls | Reagents are of poor quality (e.g., wet solvent or amine). | Use anhydrous solvents and ensure the starting amine is dry. |

| Insufficient base. | Use at least 2-3 equivalents of triethylamine to drive the dithiocarbamate formation and neutralize the generated acids. |

Conclusion

The synthetic route detailed in this guide represents a reliable, safe, and scalable method for producing high-purity this compound. By employing a modern one-pot conversion of the key aniline intermediate using carbon disulfide, this protocol avoids the significant hazards associated with thiophosgene while maintaining high efficiency. The resulting compound is a valuable and versatile reagent, poised for application in a wide array of research and development activities, from fundamental chemical biology to the frontier of targeted therapeutic design.

References

-

Butler, R. N., & O'Donohue, A. M. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 1, 1387-1392. Available at: [Link]

-

Shrestha, B., & Lee, Y. R. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Available at: [Link]

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Primary Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]

-

Jadhav, S. D., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Available at: [Link]

-

Nagy, K., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6653. Available at: [Link]

-

Sloop, J. C. (2023). Synthesis of Isothiocyanates: An Update. Molbank, 2023(1), M1551. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776478, this compound. Available at: [Link]

-

ChemBK. (2024). 4-(1H-Pyrazol-1-yl)aniline. Available at: [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Available at: [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Available at: [Link]

-

Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. This compound | C10H7N3S | CID 2776478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 352018-96-3 [amp.chemicalbook.com]

chemical properties of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate

An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)phenyl isothiocyanate: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound of significant interest in medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a stable pyrazole ring system with a highly reactive isothiocyanate group. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] The isothiocyanate group, on the other hand, serves as a powerful electrophilic handle, enabling covalent modification of nucleophiles, most notably primary amines.[4] This dual-feature design makes this compound a versatile building block for synthesizing novel bioactive molecules and a valuable tool for bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by the interplay between the aromatic phenyl ring, the heterocyclic pyrazole, and the isothiocyanate functional group.

| Property | Value | Source(s) |

| CAS Number | 352018-96-3 | [5][6][7][8] |

| Molecular Formula | C₁₀H₇N₃S | [6][7][9] |

| Molecular Weight | 201.25 g/mol | [9] |

| Melting Point | 97-98 °C | [9] |

| Boiling Point | 342.0±25.0 °C (Predicted) | [9] |

| Density | 1.21±0.1 g/cm3 (Predicted) | [9] |

| Appearance | Solid (form may vary) | General Knowledge |

| Storage | 2-8°C, sealed, dry | [4] |

The planar structure of the pyrazole and phenyl rings contributes to the compound's solid state at room temperature. The isothiocyanate group (-N=C=S) is a key feature, rendering the molecule susceptible to nucleophilic attack, which is the basis for its primary chemical utility.

Synthesis of this compound

The most common and direct synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent. The synthesis of this compound begins with the preparation of its precursor, 4-(1H-pyrazol-1-yl)aniline.

Conceptual Synthesis Workflow

The overall process can be visualized as a two-step sequence: first, the formation of the aniline precursor, followed by its conversion to the target isothiocyanate.

Caption: General synthetic route to this compound.

Exemplary Laboratory Protocol: Synthesis from 4-(1H-Pyrazol-1-yl)aniline

This protocol describes the conversion of the precursor amine to the final isothiocyanate product. Note: Thiophosgene is highly toxic and corrosive; this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: Dissolve 4-(1H-pyrazol-1-yl)aniline (1 equivalent) in a suitable solvent system, such as a biphasic mixture of dichloromethane and a saturated aqueous sodium bicarbonate solution, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the vigorously stirred mixture to 0-5 °C using an ice bath.

-

Thiophosgene Addition: Add thiophosgene (approximately 1.1 equivalents), typically dissolved in a small amount of dichloromethane, dropwise to the cold reaction mixture over 30 minutes. Ensure the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed. This typically takes 1-3 hours.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, dilute HCl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate), to obtain pure this compound.

Chemical Reactivity: The Electrophilic Nature of the Isothiocyanate Group

The core reactivity of this molecule is centered on the electrophilic carbon atom of the isothiocyanate group (-N=C =S). This carbon is highly susceptible to attack by a wide range of nucleophiles.

Primary Reaction: Thiourea Formation

The most prominent and synthetically useful reaction is with primary and secondary amines to form substituted thiourea derivatives. This reaction is efficient and proceeds under mild conditions, forming a stable covalent bond.[10][11][12]

Caption: Reaction of the isothiocyanate with a primary amine to form a thiourea.

This reactivity is the foundation for its use as a linker molecule. For instance, the isothiocyanate can react with the epsilon-amino group of lysine residues on a protein surface, thereby covalently attaching the pyrazole-phenyl moiety to the biomolecule.

Exemplary Laboratory Protocol: Synthesis of a Thiourea Derivative

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be left overnight.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

-

Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several scientific domains.

-

Scaffold for Drug Discovery: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs for inflammation, cancer, and infectious diseases.[1][13][14] This compound serves as a starting point for creating libraries of novel thiourea derivatives. These derivatives can then be screened for various biological activities, such as enzyme inhibition or receptor antagonism.[11][15]

-

Bioconjugation and Chemical Probes: The isothiocyanate group is an effective amine-reactive functional group for labeling proteins, antibodies, and other biomolecules.[4] By reacting with lysine residues, it allows for the stable attachment of the pyrazole-phenyl tag. This can be used to introduce a specific label for detection, to study protein interactions, or to link a protein to another molecule of interest.

-

Material Science: Isothiocyanates can be used to functionalize surfaces that have been modified to present primary amine groups, allowing for the covalent attachment of the pyrazole moiety to solid supports or nanoparticles.

Workflow: Application as a Linker for Bioconjugation

Caption: Using the compound to covalently label a protein via a thiourea linkage.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: The most telling feature is a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the -N=C=S group, typically appearing in the 2000–2200 cm⁻¹ region.[16]

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the protons on the pyrazole ring and the disubstituted benzene ring. The pyrazole protons typically appear as three distinct signals in the heterocyclic region of the spectrum, while the phenyl protons will appear as two doublets, characteristic of a 1,4-disubstituted pattern.[17]

-

¹³C NMR Spectroscopy: The carbon of the isothiocyanate group will have a characteristic chemical shift in the range of 130-140 ppm. Other signals will correspond to the carbons of the pyrazole and phenyl rings.

Safety and Handling

Like other isothiocyanates, this compound should be handled with care.

-

Hazards: It is noted as harmful.[9] Isothiocyanates, in general, are toxic upon inhalation, ingestion, or skin contact and can be potent lachrymators and skin sensitizers.[18]

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container to prevent degradation by moisture.[4]

Conclusion

This compound is a high-value chemical reagent that bridges the worlds of heterocyclic chemistry and bioconjugation. Its straightforward synthesis, predictable reactivity, and the inherent biological relevance of its pyrazole core make it an indispensable tool for chemists and biologists. Whether used to generate novel small-molecule libraries for drug screening or to covalently modify complex biomolecules, its utility continues to expand, enabling new avenues of scientific inquiry.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Retrieved from [Link]

-

Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

-

ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

Chemsrc. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Retrieved from [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

Beilstein Journals. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

-

ChemRxiv. (2022). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 352018-96-3 [chemicalbook.com]

- 7. This compound | C10H7N3S | CID 2776478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 352018-96-3 [amp.chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalpapers.com [chemicalpapers.com]

- 17. mdpi.com [mdpi.com]

- 18. lobachemie.com [lobachemie.com]

Structure Elucidation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (CAS No. 352018-96-3), a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, while the isothiocyanate group serves as a versatile reactive handle for bioconjugation and synthesis.[1] Accurate structural confirmation is paramount for ensuring downstream experimental validity and reproducibility. This document outlines the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous characterization. The causality behind experimental choices and data interpretation is emphasized, providing a robust, self-validating methodology for researchers.

Introduction and Rationale

The process of bringing a novel chemical entity from discovery to application is underpinned by the certainty of its molecular structure. For a molecule like this compound, which combines the biologically active pyrazole ring system with the reactive isothiocyanate (-N=C=S) functional group, this certainty is non-negotiable. The pyrazole core is found in numerous pharmaceuticals, while isothiocyanates are known for their ability to covalently bind to amine residues in proteins, making them invaluable as chemical probes and building blocks for targeted therapeutics.[1]

This guide moves beyond a simple recitation of data, focusing instead on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system that confirms the molecule's identity, purity, and connectivity. We will explore a logical workflow, from synthesis considerations to the final, unified structural assignment.

Synthetic Pathway and Its Implications for Analysis

A plausible and common route to synthesize aryl isothiocyanates involves the conversion of a primary aromatic amine.[2] For the target compound, this involves the reaction of 4-(1H-pyrazol-1-yl)aniline with a thiocarbonylating agent like thiophosgene (CSCl₂).

Reaction Scheme: 4-(1H-pyrazol-1-yl)aniline + CSCl₂ → this compound + 2 HCl

Understanding this pathway is critical for the analyst. The primary starting material, 4-(1H-pyrazol-1-yl)aniline, is the most probable process-related impurity. Therefore, the chosen analytical methods must be able to clearly distinguish the -NH₂ group of the starting material from the -N=C=S group of the final product.

The Analytical Workflow: An Integrated Approach

The definitive elucidation of the target structure relies on a multi-pronged analytical strategy. No single technique is sufficient; their collective power provides the required certainty.

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

FT-IR Spectroscopy: Identifying the Key Functional Group

Expertise: The primary and most rapid method to confirm the success of the synthesis is FT-IR spectroscopy. Its power lies in the detection of specific functional groups, which vibrate at characteristic frequencies. The conversion of the amine (-NH₂) to the isothiocyanate (-N=C=S) results in a dramatic and easily observable change in the IR spectrum.

Trustworthiness: The diagnostic peak for the isothiocyanate group is one of the most distinct in infrared spectroscopy. Its presence is a strong indicator of a successful reaction, while its absence points to failure.

-

Isothiocyanate (-N=C=S): Expect a very strong, sharp, and intense absorption band due to the asymmetric stretching vibration. This peak typically appears in the 2050-2150 cm⁻¹ region.[3] For aromatic isothiocyanates, this is often observed near 2100 cm⁻¹.[2][4]

-

Aromatic C-H Stretching: Look for peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

Absence of N-H Stretching: Critically, the broad N-H stretching bands of the starting amine, typically found between 3300-3500 cm⁻¹, should be absent in the purified product.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Place a small, solid sample of the purified this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the data by performing a background subtraction and ATR correction.

-

Label the key peaks, paying special attention to the 2000-2200 cm⁻¹ region.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise: Mass spectrometry provides the exact mass of the molecule, which is a fundamental piece of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, distinguishing the target compound from any isomers or impurities with the same nominal mass.

Trustworthiness: The molecular formula C₁₀H₇N₃S has a precise monoisotopic mass. An HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.

-

Molecular Ion Peak ([M]⁺• or [M+H]⁺): The target molecule has a molecular weight of 201.25 g/mol .[5] In electron ionization (EI) MS, a molecular ion peak ([M]⁺•) would be expected at m/z = 201. In electrospray ionization (ESI), a protonated molecule ([M+H]⁺) would be observed at m/z = 202.

-

Isotopic Pattern: The presence of a sulfur atom will result in a characteristic isotopic pattern. The [M+2]⁺• peak (due to the ³⁴S isotope) should be visible with an abundance of approximately 4.4% relative to the main [M]⁺• peak.

-

Fragmentation: While fragmentation can be complex, isothiocyanates may exhibit characteristic losses. A common fragmentation pathway involves the cleavage of the NCS group or related ions.[6]

Experimental Protocol: ESI-TOF HRMS

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.

-

Determine the m/z of the most intense peak corresponding to the protonated molecule.

-

Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula C₁₀H₇N₃S.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrals of ¹H and ¹³C spectra, one can piece together the entire molecular structure.

Trustworthiness: The combined data from ¹H and ¹³C NMR provide a unique fingerprint of the molecule. The number of signals, their positions, their splitting patterns, and their relative integrations must all be consistent with the proposed structure. Any deviation would indicate an incorrect assignment or the presence of an impurity.

Caption: Atom numbering scheme for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct regions: the pyrazole protons, the phenyl protons, and no signals in the aliphatic region. The 1,4-disubstitution pattern of the phenyl ring will create a symmetrical (AA'BB') system that often appears as two distinct doublets.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-4' | ~6.5 | Triplet (t) | J(4',3') ≈ J(4',5') ≈ 2.0 | 1H |

| H-3' | ~7.7 | Doublet (d) | J(3',4') ≈ 2.0 | 1H |

| H-5' | ~8.0-8.2 | Doublet (d) | J(5',4') ≈ 2.5 | 1H |

| H-2, H-6 | ~7.6 | Doublet (d) | J(2,3) = J(6,5) ≈ 8.5 | 2H |

| H-3, H-5 | ~7.8 | Doublet (d) | J(3,2) = J(5,6) ≈ 8.5 | 2H |

-

Causality: The protons on the pyrazole ring (H-3', H-4', H-5') have distinct chemical shifts due to their electronic environment.[7][8] The phenyl protons split into two sets of two equivalent protons (H-2/6 and H-3/5) because of the para-substitution pattern, resulting in two characteristic doublets.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 8 distinct signals, as C-2/6 and C-3/5 of the phenyl ring are equivalent by symmetry. The isothiocyanate carbon is a key diagnostic peak.

| Carbon(s) | Predicted δ (ppm) | Key Feature |

| C-4' | ~108 | Shielded pyrazole carbon |

| C-3' | ~127 | Deshielded pyrazole carbon |

| C-5' | ~142 | Most deshielded pyrazole carbon |

| C-2, C-6 | ~120 | Phenyl carbon ortho to pyrazole |

| C-3, C-5 | ~128 | Phenyl carbon meta to pyrazole |

| C-4 (ipso) | ~130 | Phenyl carbon attached to NCS |

| C-1 (ipso) | ~140 | Phenyl carbon attached to pyrazole |

| -N=C =S | ~135-140 | Diagnostic Isothiocyanate Carbon |

-

Causality: The chemical shift of the isothiocyanate carbon is highly characteristic and confirms the presence of this group.[4][9] The carbons of the pyrazole ring have shifts consistent with heterocyclic aromatic systems.[10] The four distinct signals for the six phenyl carbons confirm the 1,4-disubstitution pattern.

Experimental Protocol: ¹H and ¹³C NMR

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H NMR spectrum using a standard pulse program. Ensure adequate spectral width and resolution.

-

Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the coupling constants for all multiplets.

-

Acquire the ¹³C{¹H} NMR (proton-decoupled) spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the ¹³C spectrum similarly, referencing the TMS signal to 0.00 ppm.

-

(Optional but recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to definitively link proton and carbon assignments.

Data Integration and Final Confirmation

The power of this multi-modal approach lies in the integration of all data points to build an unassailable structural proof.

Caption: Convergence of spectroscopic data to confirm the final structure.

-

FT-IR confirms the successful conversion of the amine to the isothiocyanate functional group.

-

HRMS confirms the elemental formula is C₁₀H₇N₃S.

-

¹H NMR confirms the presence of 7 aromatic protons and shows the distinct splitting patterns for a 1,4-disubstituted phenyl ring and a 1-substituted pyrazole.

-

¹³C NMR confirms the presence of 10 unique carbons (accounted for by 8 signals due to symmetry) and, crucially, shows the diagnostic signal for the -N=C =S carbon.

When all these pieces of evidence are in complete agreement, the structure of this compound can be considered unequivocally elucidated.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectrometry in Structural and Stereochemical Problems. XXIX. Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2007). The nutritional significance, biosynthesis and bioavailability of glucosinolates in cruciferous vegetables. Critical Reviews in Food Science and Nutrition, 47(2), 247-271. Available from: [Link]

-

Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(4), 845-852. Available from: [Link]

-

Shroff, E. H., et al. (2015). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. Journal of Agricultural and Food Chemistry, 63(51), 10988-10995. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2021). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Research Square. Available from: [Link]

-

Vithanage, M., et al. (2017). ATR-FTIR spectra of the isothiocyanate band of mustard oil. ResearchGate. Available from: [Link]

-

Revelou, P.-K., et al. (2018). Direct determination of total isothiocyanate content in broccoli using attenuated total reflectance infrared Fourier transform spectroscopy. Food Chemistry, 266, 227-233. Available from: [Link]

-

Supporting Information for Self-assembly of spherical complexes. (2007). Wiley-VCH. Available from: [Link]

-

Uher, M., et al. (1975). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 29(5), 653-657. Available from: [Link]

-

Supplementary Information for Synthesis of novel pyrazole derivatives. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates. (n.d.). ResearchGate. Available from: [Link]

-

Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Angewandte Chemie International Edition, 50(38), 8962-8965. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Ruda, G. F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 15, 1436-1443. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Supporting Information for A simple and straightforward synthesis of phenyl isothiocyanates. (2013). The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Ghorab, M. M., et al. (2011). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 344(10), 689-698. Available from: [Link]

-

Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. Available from: [Link]

-

Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy (pp. 199-204). Wiley-VCH. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound CAS#: 352018-96-3 [amp.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Phenyl isothiocyanate(103-72-0) 13C NMR [m.chemicalbook.com]

- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate (CAS No. 352018-96-3): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Molecule of Untapped Potential

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate, identified by the CAS number 352018-96-3, represents a compelling, yet largely unexplored, chemical entity. This technical guide serves as an in-depth exploration of its core properties, potential applications, and the scientific rationale positioning it as a valuable starting point for research endeavors in oncology, infectious diseases, and beyond.

While direct in-depth studies on this specific molecule are not extensively documented in current literature, its constitution as a hybrid of two pharmacologically significant moieties—a pyrazole ring and an isothiocyanate group—provides a strong foundation for predicting its biological activities and guiding future research. This guide will, therefore, extrapolate from the well-established properties of these parent structures to provide a comprehensive overview of the potential of this compound.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design, influencing its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 352018-96-3 | [1][2] |

| Molecular Formula | C10H7N3S | [3] |

| Molecular Weight | 201.25 g/mol | [3] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point (Predicted) | 342.0 ± 25.0 °C | [2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -0.30 ± 0.10 | [2] |

Note: Predicted values are based on computational models and should be confirmed experimentally.

The isothiocyanate group (-N=C=S) is a key reactive center, making this compound a versatile intermediate for the synthesis of a wide array of derivatives, including thioureas, thiosemicarbazones, and heterocyclic compounds.[4]

The Dual Pharmacophore: A Synergy of Biological Activity

The therapeutic potential of this compound stems from the combined pharmacological profiles of its two core components: the pyrazole nucleus and the isothiocyanate functional group.

The Pyrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including:

-

Anticancer Activity: Numerous pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[5]

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antibacterial and antifungal agents.[6][7]

-

Anti-inflammatory Properties: Certain pyrazole derivatives are known to exhibit anti-inflammatory effects.

The Isothiocyanate Group: A Potent Effector of Cellular Pathways

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive and therapeutic properties, particularly in oncology. Their primary mechanisms of action include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various signaling pathways.[8]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[8]

-

Modulation of Carcinogen-Metabolizing Enzymes: Isothiocyanates can influence the activity of enzymes involved in the detoxification of carcinogens.

Postulated Mechanism of Action in Oncology: A Converging Pathway to Cell Death

Based on the known mechanisms of its constituent parts, the anticancer activity of this compound and its derivatives can be hypothesized to involve a multi-pronged attack on cancer cells. The isothiocyanate group can covalently modify key cellular proteins, including those involved in apoptosis and cell cycle regulation, while the pyrazole moiety can contribute to target binding and overall molecular conformation, enhancing potency and selectivity.

Figure 1: Postulated anticancer mechanism of action.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a valuable tool for:

-

Lead Generation: It can serve as a starting point for the synthesis of novel derivatives with improved potency and selectivity.

-

Chemical Probe Development: Its reactive isothiocyanate group can be used to develop probes for identifying and studying novel biological targets.

-

Combinatorial Chemistry: The compound is an ideal building block for the creation of diverse chemical libraries for high-throughput screening.

Experimental Protocols: A Guide for the Bench Scientist

Representative Synthetic Protocol

The synthesis of this compound can be approached through a multi-step process, likely involving the formation of the pyrazole ring followed by the introduction of the isothiocyanate group. A generalized synthetic workflow is presented below.

Figure 2: A representative synthetic workflow.

Step-by-Step Methodology (Illustrative):

-

Pyrazole Ring Formation: A substituted hydrazine is reacted with a 1,3-dicarbonyl compound in a suitable solvent, often with acid or base catalysis, to yield the corresponding pyrazole derivative.[9]

-

Reduction of Nitro Group (if applicable): If the starting phenylhydrazine contains a nitro group, it would need to be reduced to an amine.

-

Isothiocyanate Formation: The resulting aminophenyl pyrazole is then treated with a thiocarbonylating agent, such as thiophosgene or a less hazardous alternative, in an inert solvent to yield the final isothiocyanate product.

For a detailed and specific synthetic procedure, researchers should consult the chemical literature for the synthesis of analogous compounds and adapt the conditions accordingly.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Screening: Agar Well-Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.[7]

Protocol:

-

Preparation of Agar Plates: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Addition: A known concentration of the test compound is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

This compound (CAS No. 352018-96-3) stands as a promising yet underutilized scaffold in the realm of drug discovery. Its hybrid structure, combining the versatile pyrazole core with the reactive and biologically active isothiocyanate group, suggests a high potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this core structure. In-depth mechanistic studies will be crucial to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The data presented in this technical guide, extrapolated from the known properties of its constituent pharmacophores, provides a solid foundation and a compelling rationale for embarking on such research endeavors.

References

Click to expand

-

Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. PubMed. (2018-09-10). [Link]

-

Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. NIH. (2018-09-10). [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

This compound | C10H7N3S | CID 2776478. PubChem. [Link]

- US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.

-

Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. ResearchGate. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. PMC - PubMed Central. (2022-09-14). [Link]

-

Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds. MDPI. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. (2023-07-13). [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

-

Vihasibio Sciences PVT LTD, - Product List. Scribd. [Link]

- US9796805B2 - Aminoplast crosslinker resin compositions, process for their preparation, and method of use.

-

Practical Synthesis of Pyrazol-4-thiols | Organic Chemistry. ChemRxiv. (2025-06-30). [Link]

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Schematic pathways of the antitumor activity of isothiocyanates. ResearchGate. [Link]

- US20130196354A1 - Detection of Synthetic Cannabinoids.

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022-09-08). [Link]

-

Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. (2025-01-09). [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. (2025-10-16). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. PMC - NIH. (2024-06-11). [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. (2023-03-10). [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC). Open Research@CSIR-NIScPR. (2025-09-23). [Link]

Sources

- 1. This compound | C10H7N3S | CID 2776478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 352018-96-3 [chemicalbook.com]

- 3. This compound CAS#: 352018-96-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Isothiocyanates

Abstract

The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its vast therapeutic potential.[1][2] Similarly, the isothiocyanate functional group, a potent electrophile found in nature, is recognized for its covalent modifying capabilities and bioactivity. The strategic fusion of these two entities creates pyrazole-based isothiocyanates, a class of compounds that serve as both highly reactive intermediates for chemical synthesis and as bioactive molecules in their own right. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-based isothiocyanates. It delves into the foundational chemistries that enabled their creation, charts the progression from classical to modern synthetic methodologies, and examines their critical applications in drug discovery and materials science. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development.

Chapter 1: The Foundational Pharmacophores

To appreciate the significance of pyrazole-based isothiocyanates, one must first understand the individual contributions of their constituent parts: the pyrazole ring and the isothiocyanate group.

The Pyrazole Nucleus: A Privileged Scaffold

First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, underscoring its presence in biological systems.[1] The unique electronic configuration of the pyrazole ring imparts metabolic stability and versatile hydrogen bonding capabilities, making it a "privileged scaffold" in drug design.[4]

Pyrazole derivatives exhibit an exceptionally broad spectrum of biological activities, including:

-

Anti-inflammatory: As exemplified by the blockbuster COX-2 inhibitor, Celecoxib.[4]

-

Anticancer: Found in numerous kinase inhibitors like Crizotinib and Ibrutinib.[1][4]

-

Antimicrobial and Antifungal: A common motif in agents targeting infectious diseases.[3]

-

Analgesic and Antipyretic: A historical basis of pyrazole chemistry.[2]

The adaptability of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties, making it a perennial focus of medicinal chemistry research.[5]

The Isothiocyanate Group: A Potent Covalent Modifier

The isothiocyanate group (-N=C=S) is a heteroallenic functional group renowned for its high reactivity.[6] Naturally occurring isothiocyanates, such as sulforaphane from broccoli, are produced from the enzymatic hydrolysis of glucosinolates and are lauded for their anti-inflammatory and anticancer properties.[7]

The key to the isothiocyanate's function lies in the electrophilicity of its central carbon atom. This carbon is highly susceptible to nucleophilic attack by amines, thiols, and hydroxyl groups, which are abundant in biological systems (e.g., on protein side chains). This reactivity allows isothiocyanates to form stable covalent bonds with biological targets, leading to irreversible modulation of protein function.[6][8] This same reactivity makes them exceptionally useful and versatile synthons in organic chemistry.[7]

Chapter 2: The Genesis of Pyrazole-Based Isothiocyanates: A Synthetic History

The history of pyrazole-based isothiocyanates is not marked by a single "discovery" but rather by the development of synthetic methods that made their creation possible. Their existence is intrinsically linked to the chemistry of their precursors, the aminopyrazoles.

The Precursor: Accessing Aminopyrazoles

The synthesis of the pyrazole ring itself is a well-established field, with the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) being a foundational method.[9] To create a pyrazole isothiocyanate, one must first possess a pyrazole bearing a primary amine (an aminopyrazole). 5-aminopyrazoles are particularly common and serve as versatile precursors for a vast range of fused heterocyclic systems and other derivatives.[10][11][12] They are typically synthesized via the condensation of hydrazines with α,β-unsaturated nitriles or related synthons.

The Classical Transformation: The Thiophosgene Route

The most direct and historically significant method for converting a primary amine to an isothiocyanate is through the use of thiophosgene (CSCl₂).[13][14] This powerful reagent reacts readily with primary amines, including aminopyrazoles, to yield the corresponding isothiocyanate.[15]

-

Mechanism: The reaction proceeds via the nucleophilic attack of the amine onto the thiophosgene carbon, followed by the elimination of two molecules of hydrogen chloride (HCl), typically scavenged by a non-nucleophilic base like triethylamine or calcium carbonate.

While highly effective, the thiophosgene route has significant drawbacks. Thiophosgene is extremely toxic, volatile, and moisture-sensitive, posing considerable handling risks.[14][15] This has driven the search for safer, more practical alternatives.

Modern & Safer Synthetic Alternatives

Concerns over the toxicity of thiophosgene have catalyzed the development of numerous alternative methods for isothiocyanate synthesis.[7][16] These methods often involve the in-situ generation of a reactive intermediate or the decomposition of a dithiocarbamate salt precursor.[7]

Key alternative approaches applicable to aminopyrazoles include:

-

Dithiocarbamate Decomposition: The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This stable intermediate is then treated with a desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride, or even oxidizing agents like hydrogen peroxide) to induce elimination and form the isothiocyanate.[7][8] This two-step process avoids the use of thiophosgene entirely.

-

Thiocarbonyl Transfer Reagents: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) serve as effective and much safer thiophosgene surrogates. They react with aminopyrazoles to form an intermediate that smoothly decomposes to the desired isothiocyanate.

The development of these safer protocols has been crucial for expanding the accessibility and application of pyrazole-based isothiocyanates in modern research settings.

Chapter 3: Reactivity and Synthetic Utility

The primary chemical value of a pyrazole-based isothiocyanate lies in its predictable and versatile reactivity as an electrophile. This allows it to serve as a pivotal intermediate for constructing a wide array of more complex heterocyclic systems and functional groups.

The central carbon of the -N=C=S group readily reacts with nucleophiles, making it a powerful tool for diversification.

// Main Node main [label="Pyrazole-NCS\n(Electrophilic Carbon)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2, height=1];

// Nucleophiles nuc1 [label="Primary/Secondary Amine\n(R-NH₂ / R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc2 [label="Hydrazine\n(R-NHNH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc3 [label="Thiol / Alcohol\n(R-SH / R-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products prod1 [label="Pyrazole-Thiourea", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="Pyrazole-Thiosemicarbazide", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod3 [label="Pyrazole-Dithiocarbamate\n/ Thiocarbamate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges main -> prod1 [label="+ R-NH₂", pos="2,1.5!", color="#5F6368"]; main -> prod2 [label="+ R-NHNH₂", pos="0,-1.5!", color="#5F6368"]; main -> prod3 [label="+ R-SH / R-OH", pos="-2,1.5!", color="#5F6368"];

// Positioning nuc1 [pos="2,3!"]; nuc2 [pos="0,-3!"]; nuc3 [pos="-2,3!"]; } } Caption: Reactivity of Pyrazole-Isothiocyanate with Nucleophiles.

This reactivity is the foundation for its use in combinatorial chemistry and drug discovery. By reacting a single pyrazole isothiocyanate with a library of amines, hydrazines, or other nucleophiles, researchers can rapidly generate a large and diverse set of derivative compounds for biological screening.[17][18]

Chapter 4: Applications in Medicinal Chemistry

While sometimes evaluated for their own bioactivity, pyrazole-based isothiocyanates are more frequently employed as key intermediates in the synthesis of potent therapeutic agents, particularly in oncology. The thiourea linkage, formed from the reaction with an amine, is a common structural motif in many biologically active molecules.[19][20]

A prominent strategy involves synthesizing pyrazole-acyl isothiocyanates, which are then reacted with various amines to produce libraries of pyrazole acyl thiourea derivatives.[18] These compounds have been investigated for a range of activities.

| Compound Class | Therapeutic Target/Activity | Representative IC₅₀ Values | Citation |

| Pyrazole-Thiourea Derivatives | EGFR Kinase Inhibition (Anticancer) | C5: 0.07 µM (EGFR), 0.08 µM (MCF-7 cells) | [17] |

| Pyrazole Acyl Thioureas | Antifungal (e.g., F. oxysporum) | 6h: 57.9% inhibition at 100 µg/mL | [18] |

| Pyrazole-Carbonyl Thioureas | Anticancer (Leukemia, Liver, Colon) | Significant activity reported | [3] |

| Fused Pyrazolotriazines | Synthesized from isothiocyanate precursors | N/A (Used as building blocks) | [10] |

The data clearly indicates that the pyrazole-thiourea scaffold is a highly fruitful area for drug discovery. The isothiocyanate intermediate is the gateway to accessing these diverse and potent compounds. For example, compound C5 in the table, a pyrazole-carbothioamide (a type of thiourea), demonstrated EGFR inhibitory activity comparable to the approved drug Erlotinib, highlighting the therapeutic potential unlocked by this chemistry.[17]

Chapter 5: Featured Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a pyrazole-based isothiocyanate and its subsequent conversion to a thiourea derivative. This protocol is based on established chemical principles and prioritizes safety by avoiding thiophosgene.

Protocol: Two-Step Synthesis of a 1-(Pyrazol-5-yl)-3-phenylthiourea Derivative

Objective: To synthesize a pyrazole-thiourea derivative via a stable isothiocyanate intermediate, starting from an aminopyrazole.

Step 1: Synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Materials & Reagents:

-

5-Amino-1,3-dimethyl-1H-pyrazole (1.0 eq)

-

Carbon Disulfide (CS₂) (1.2 eq)

-

Aqueous Ammonia (28%) (1.5 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Aniline (for Step 2) (1.0 eq)

-

Solvents: Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes, Ethyl Acetate

-

Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Causality and Experimental Choices:

-

Why a two-step, one-pot approach for the isothiocyanate? This method forms a dithiocarbamate salt intermediate which is then decomposed in situ. This avoids isolating the salt and, more importantly, completely avoids the highly toxic thiophosgene.[7]

-

Why ethyl chloroformate? It is an effective and common reagent for activating the dithiocarbamate salt, facilitating the elimination reaction that forms the C=S double bond of the isothiocyanate.[7]

-

Why THF for the second step? THF is an excellent solvent for this type of addition reaction, as it is polar enough to dissolve the reactants but is aprotic and will not interfere with the reaction.

Procedure:

Part A: Synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a magnetic stirrer, add 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) and dissolve in a 1:1 mixture of acetone and water. Cool the flask to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (1.5 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the mixture vigorously at 0-5 °C for 1 hour. The formation of the ammonium dithiocarbamate salt may be observed.

-

While maintaining the cold temperature, add ethyl chloroformate (1.1 eq) dropwise over 20 minutes. A precipitate may form.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour. Monitor reaction completion by TLC (Thin Layer Chromatography), observing the consumption of the starting amine.

-

Workup: Dilute the reaction mixture with water and extract three times with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the pure pyrazole isothiocyanate.

Part B: Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-phenylthiourea

-

Dissolve the purified 5-isothiocyanato-1,3-dimethyl-1H-pyrazole (1.0 eq) from Part A in THF.

-

To this solution, add aniline (1.0 eq) in a single portion.

-

Stir the reaction at room temperature for 2 hours. The product often precipitates from the solution. Monitor by TLC for the disappearance of the isothiocyanate spot.

-

Workup: Remove the THF under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to afford the pure thiourea product.

Self-Validation through Characterization:

-

IR Spectroscopy: The isothiocyanate product should show a strong, characteristic absorption band around 2050-2150 cm⁻¹. Upon conversion to the thiourea, this band will disappear, and new N-H stretching bands will appear (~3200-3400 cm⁻¹).

-

¹H NMR: Confirm the structure and purity of both the intermediate and the final product. The appearance of aromatic protons from the aniline ring in the final product is a key indicator of success.

-

Mass Spectrometry: Confirm the molecular weight of the intermediate and final product, providing definitive proof of the transformation.

Conclusion and Future Outlook

The journey of pyrazole-based isothiocyanates from synthetic curiosities to indispensable tools in medicinal chemistry is a testament to the power of enabling technologies in chemical synthesis. While their initial creation was tied to hazardous reagents like thiophosgene, the development of safer, more robust synthetic routes has democratized their use. Today, they stand as critical intermediates, providing rapid access to vast libraries of pyrazole-thiourea and other derivatives that show immense promise as anticancer, antifungal, and anti-inflammatory agents.[3][17][18]

The future of this field will likely focus on expanding the diversity of accessible pyrazole isothiocyanates through novel multi-component reactions and exploring their application in new areas, such as covalent protein inhibitors and chemical probes.[21][22] As our understanding of disease biology grows, the ability to rapidly synthesize and screen diverse chemical matter, enabled by reactive intermediates like pyrazole-based isothiocyanates, will remain a cornerstone of modern drug discovery.

References

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available at: [Link]

-

Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents. (2015). Chemical Biology & Drug Design. Available at: [Link]

-

Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

-